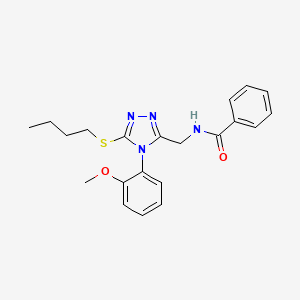

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a 1,2,4-triazole derivative featuring a butylthio group at position 5, a 2-methoxyphenyl group at position 4, and a benzamide moiety linked via a methylene bridge to position 2. This compound belongs to a class of triazole-based molecules known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . Its structure combines a lipophilic butylthio chain with electron-donating (2-methoxyphenyl) and aromatic (benzamide) groups, which may influence its physicochemical and biological behavior.

Properties

IUPAC Name |

N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c1-3-4-14-28-21-24-23-19(15-22-20(26)16-10-6-5-7-11-16)25(21)17-12-8-9-13-18(17)27-2/h5-13H,3-4,14-15H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBFEKJQFNNALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the triazole intermediate reacts with methoxybenzene derivatives in the presence of a suitable catalyst.

Attachment of the Butylthio Group: The butylthio group can be introduced through nucleophilic substitution reactions, where the triazole intermediate reacts with butylthiol or its derivatives under basic conditions.

Formation of the Benzamide Moiety: The final step involves the coupling of the triazole intermediate with benzoyl chloride or benzamide derivatives in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, electrophiles, and suitable solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for treating various diseases.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Position 4: The 2-methoxyphenyl group in the target compound is distinct from phenyl (5q, 5r) or pyridinyl (KA3-KA15) substituents in analogs.

- Position 5 : The butylthio chain in the target compound is longer and more lipophilic than methylthio () or benzylthio () groups, which could improve membrane permeability but reduce solubility .

Physicochemical Data :

- Melting Points : Analogs with arylthio groups (e.g., 5q: 146–148°C; 5r: 173–174°C) suggest the target compound may exhibit a similar range (140–200°C).

Biological Activity

N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it features a triazole ring that is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens or cancer cells. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Antioxidant Activity : Similar triazole derivatives have shown significant antioxidant properties, which can contribute to their overall biological efficacy by reducing oxidative stress in cells .

3.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at MIC < 10 µg/mL | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal activity |

The compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with notable efficacy against Staphylococcus aureus.

3.2 Anticancer Activity

Research indicates that compounds similar to this compound can exhibit cytotoxic effects on various cancer cell lines.

| Cell Line | Cytotoxicity (%) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 62.95% inhibition | |

| HT-29 (Colon Cancer) | 68.28% inhibition |

The compound demonstrated significant cytotoxic effects in vitro, indicating its potential as an anticancer agent.

4. Structure-Activity Relationship (SAR)

The SAR studies of triazole derivatives indicate that modifications on the triazole ring and the substituents significantly influence their biological activities. For instance:

- Thioether Linkage : The presence of a butylthio group enhances the antimicrobial potency .

- Substituted Aromatic Rings : The methoxy group on the phenyl ring appears to improve bioactivity compared to unsubstituted analogs .

5. Case Studies

Several studies have explored the biological activity of this compound and similar derivatives:

- Antimicrobial Screening : A study evaluated various synthesized triazole derivatives for their antimicrobial properties using serial dilution methods, confirming the effectiveness of compounds with similar structures against multiple microbial strains .

- Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that certain modifications led to enhanced cytotoxicity, suggesting that further structural optimization could yield more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-(butylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide, and how can reaction yields be improved?

- Methodological Answer : Microwave-assisted synthesis is a viable approach for optimizing reaction efficiency. For example, triazole derivatives with similar complexity (e.g., 4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine) were synthesized in 86% yield under microwave conditions . Key steps include:

- Stepwise functionalization : Introduce the 2-methoxyphenyl group early to stabilize the triazole core.

- Solvent selection : Use polar aprotic solvents like acetonitrile to enhance reaction homogeneity.

- Catalysis : Employ potassium carbonate as a base for thioether formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent integration and spatial arrangement. For instance, the 2-methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH3) and aromatic protons as multiplet signals between δ 6.8–7.5 ppm .

- IR Spectroscopy : Validate the presence of amide C=O (~1650–1680 cm⁻¹) and triazole C=N (~1520 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Ensure molecular ion ([M+H]+) matches theoretical exact mass (e.g., 323.0605 Da for analogs) .

Q. How can researchers troubleshoot low yields during the alkylation of the triazole ring?

- Methodological Answer :

- Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., hydrolysis of thioether bonds) .

- Stoichiometry : Use 1.2–1.5 equivalents of alkylating agents (e.g., butyl iodide) to drive the reaction .

- Byproduct Mitigation : Add scavengers like molecular sieves to absorb excess reagents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Substituent Variation : Systematically modify the butylthio group (e.g., replace with cyclohexylthio or benzylthio) and assess changes in bioactivity (e.g., antifungal or enzyme inhibition) .

- Bioassay Design : Use in vitro assays (e.g., tyrosinase inhibition at 10–100 µM concentrations) with positive controls like kojic acid .

- Data Analysis : Apply multivariate regression to correlate logP values with activity, noting that lipophilic substituents (e.g., butylthio) enhance membrane permeability .

Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like 5-lipoxygenase-activating protein (FLAP). The triazole ring may form π-π stacking with Phe177, while the methoxyphenyl group hydrogen-bonds to Arg21 .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze root-mean-square deviation (RMSD) to confirm binding pose retention .

Q. How should contradictory data between in vitro and in vivo efficacy be addressed?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes. For example, the trifluoromethyl group in analogs enhances metabolic resistance, but the butylthio moiety may increase CYP450-mediated oxidation .

- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to improve bioavailability if poor solubility is observed .

Q. What analytical methods are recommended for quantifying impurities in bulk synthesis?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase at 1.0 mL/min. Detect impurities at 254 nm, ensuring ≤0.1% for major unknown peaks .

- LC-MS/MS : Identify trace impurities (e.g., des-methyl byproducts) via fragmentation patterns (e.g., m/z 295.08 for loss of -OCH3) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Incubate at pH 2 (HCl), 7 (PBS), and 9 (NaOH) at 40°C for 14 days. Monitor degradation via HPLC; the triazole ring is stable at pH 7 but hydrolyzes at pH <3 .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C indicates suitability for high-temperature formulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.